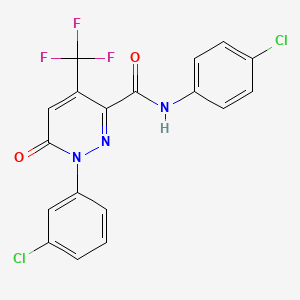

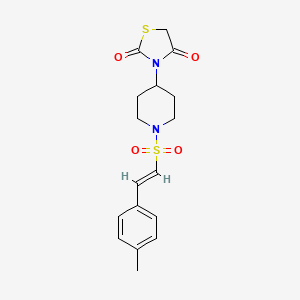

N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide” seems to be a derivative of the compound “N-(1,3-dioxoisoindolin-4-yl)acetamide”, which is an impurity of Apremilast . Apremilast is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, a related compound “N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide” was synthesized by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .

Scientific Research Applications

Antibacterial and Antifungal Activities

- The compound exhibits significant antibacterial and antifungal properties, suggesting its potential as an antimicrobial agent (Patel & Dhameliya, 2010).

Antitumor Properties

- Research includes the synthesis of derivatives with potential antitumor properties, highlighting its relevance in cancer research (Prado et al., 2006).

Sigma-2 Receptor Probe

- It serves as a sigma-2 receptor probe, indicating its application in studying sigma2 receptors, which are relevant in various neurological and psychiatric conditions (Xu et al., 2005).

Metal Complex Formation

- The compound forms metal complexes with potential antibacterial activities, demonstrating its applicability in the field of coordination chemistry (Alkam et al., 2015).

PET Imaging for Tumor Proliferation

- Used in PET imaging to evaluate tumor proliferation, showing its importance in diagnostic imaging and oncology (Dehdashti et al., 2013).

Synthesis of Novel Compounds

- Involved in the synthesis of novel compounds with diverse biological activities, indicating its role in drug development and medicinal chemistry (Nikalje et al., 2015).

Anti-inflammatory Agents

- Has applications in developing anti-inflammatory agents, relevant in the treatment of various inflammatory disorders (Nikalje et al., 2015).

Anticonvulsant Agents

- It is used in the design and synthesis of anticonvulsant agents, playing a role in the treatment of epilepsy and other seizure disorders (Ghodke et al., 2017).

Stability Constants with Metal Ions

- The compound is involved in the study of stability constants with metal ions, which is important in understanding its chemical properties and potential industrial applications (Tekade et al.,2018)

Molecular Structure Analysis

- Used in molecular structure analysis, helping in the understanding of its chemical properties and interactions (Karabulut et al., 2014).

Optical Properties in Polyamides

- It is incorporated in polyamides to study their optical properties, indicating its use in materials science and engineering (Faghihi et al., 2010).

AChE Inhibition for Alzheimer’s Treatment

- Shows potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease (Andrade-Jorge et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide interacts with NUDT5 at a molecular level, blocking its function and thereby disrupting hormone signaling in breast cancer cells . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide, showed the highest molecular binding energy, indicating a strong interaction with NUDT5 .

Biochemical Pathways

The inhibition of NUDT5 by N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide affects the biochemical pathways related to hormone signaling in breast cancer cells . This disruption can lead to a decrease in the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability .

Result of Action

The result of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide’s action is a decrease in the proliferation of MCF7 cells . This is due to the compound’s inhibition of NUDT5, which disrupts hormone signaling in these cells .

Action Environment

The action of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide can be influenced by various environmental factors. For instance, the compound was synthesized using water as an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability could potentially be affected by the solvent used in its synthesis .

properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-8-4-6-10(14(12)24-2)16(21)18-11-7-3-5-9-13(11)17(22)19-15(9)20/h3-8H,1-2H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMYHMGKFILHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,6R)-6-Methylcyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2630715.png)

![2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2630716.png)

![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630718.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2630721.png)

![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2630723.png)

![ethyl 2-amino-6,7,11-trimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridin e-4,3'-indoline]-3-carboxylate](/img/structure/B2630732.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)